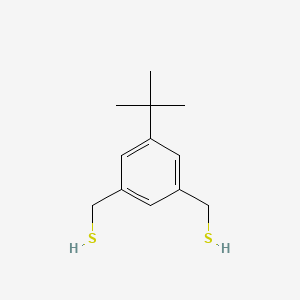
(5-tert-Butyl-1,3-phenylene)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-tert-Butyl-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group and two methanethiol groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-1,3-phenylenedimethanol with thiolating agents under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5-tert-Butyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydrogen atoms in the thiol groups can be substituted with other functional groups.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Addition: Electrophiles like bromine can be used in addition reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated thiols.
Addition: Formation of addition products with electrophiles.
Applications De Recherche Scientifique
(5-tert-Butyl-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-tert-Butyl-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The tert-butyl group may influence the compound’s steric properties, affecting its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Similar structure but with hydroxyl and phenylmethanone groups.
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with methyl groups instead of methanethiol groups.
Uniqueness
(5-tert-Butyl-1,3-phenylene)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
76447-63-7 |
|---|---|
Formule moléculaire |
C12H18S2 |
Poids moléculaire |
226.4 g/mol |
Nom IUPAC |
[3-tert-butyl-5-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H18S2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
Clé InChI |
ZAQXBUGHFHNKHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
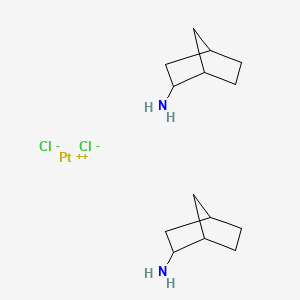
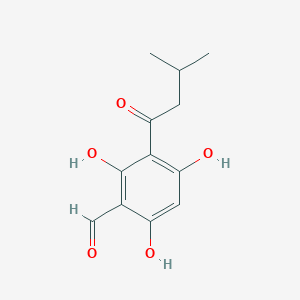
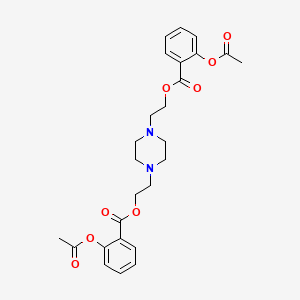
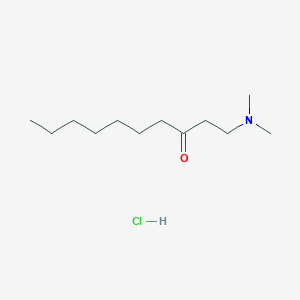
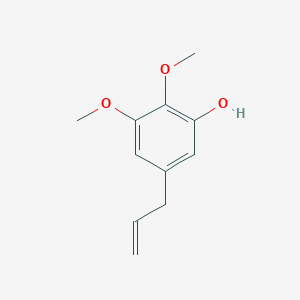

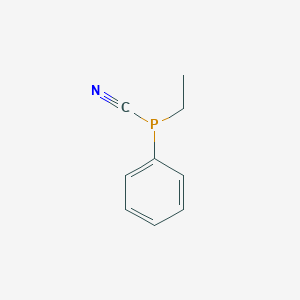
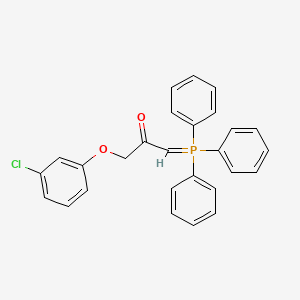
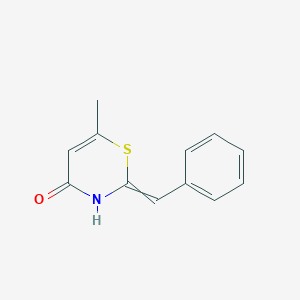
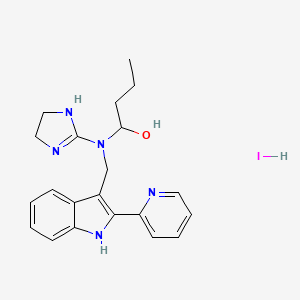
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

